

# Unveiling the Kinase Selectivity of dCeMM2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | dCeMM2    |           |
| Cat. No.:            | B15620477 | Get Quote |

A deep dive into the kinase selectivity profile of the molecular glue degrader **dCeMM2** reveals a focused activity on the CDK12/13 complex, distinguishing it from other kinase inhibitors that also impact cyclin K degradation. This guide provides a comparative analysis of **dCeMM2** against the covalent inhibitor THZ531 and the dual-function inhibitor/degrader CR8, offering researchers a clear perspective on their respective performance based on available experimental data.

**dCeMM2** is a molecular glue degrader that induces the ubiquitination and subsequent proteasomal degradation of cyclin K.[1][2][3][4] This mechanism is mediated by promoting an interaction between the CDK12-cyclin K complex and the CRL4B E3 ubiquitin ligase.[1][2][3][4] Given the critical role of the CDK12/13-cyclin K complex in transcriptional regulation, understanding the precise kinase selectivity of molecules like **dCeMM2** is paramount for their development as targeted therapeutics.

### **Comparative Kinase Selectivity Profile**

To objectively assess the selectivity of **dCeMM2**, this guide compares its activity with two other well-characterized compounds that affect the CDK12/13-cyclin K axis: THZ531, a covalent inhibitor of CDK12 and CDK13, and CR8, a pan-CDK inhibitor that also functions as a molecular glue degrader for cyclin K.[5][6][7][8][9]

While a comprehensive, publicly available kinome-wide scan for **dCeMM2** is not available, published data indicates a remarkable selectivity for CDK12/13 over CDK7.[2][4] For a direct and quantitative comparison, KINOMEscan data for THZ531 and CR8 is presented below,







which measures the percentage of kinase remaining bound to an immobilized ligand in the presence of the test compound (a lower percentage indicates stronger binding).



| Kinase Family | Target Kinase                               | dCeMM2 (%<br>Inhibition or<br>IC50)      | THZ531 (% of<br>Control @<br>1µM)[4] | CR8 (% of<br>Control @<br>1µM)[3] |
|---------------|---------------------------------------------|------------------------------------------|--------------------------------------|-----------------------------------|
| CMGC          | CDK12                                       | Primary Target (High Selectivity) [2][4] | <10                                  | <1                                |
| CDK13         | Primary Target<br>(High Selectivity)<br>[2] | 2.8                                      | 1.2                                  |                                   |
| CDK1          | Data not<br>available                       | 89                                       | 1.1                                  | _                                 |
| CDK2          | Data not<br>available                       | 95                                       | 0.4                                  | _                                 |
| CDK3          | Data not<br>available                       | 96                                       | 1.3                                  | _                                 |
| CDK5          | Data not<br>available                       | 93                                       | 0.5                                  |                                   |
| CDK7          | Weakly<br>active/inactive[2]<br>[4]         | 85                                       | 1.4                                  | _                                 |
| CDK9          | Data not<br>available                       | 94                                       | 0.6                                  |                                   |
| GSK3A         | Data not<br>available                       | 5.7                                      | 1.5                                  |                                   |
| GSK3B         | Data not<br>available                       | 11                                       | 1.7                                  | _                                 |
| JNK1          | Data not<br>available                       | 0.95                                     | 86                                   | _                                 |
| JNK2          | Data not<br>available                       | 0.55                                     | 96                                   | _                                 |



| JNK3   | Data not<br>available | 1                     | 94  | -  |
|--------|-----------------------|-----------------------|-----|----|
| Other  | RSK2                  | Data not<br>available | 5   | 88 |
| DYRK1B | Data not<br>available | 6.1                   | 1.5 |    |
| STK16  | Data not<br>available | 6.2                   | 10  |    |
| DYRK2  | Data not<br>available | 7.4                   | 1.9 |    |

Note: For **dCeMM2**, specific quantitative data from a broad kinase panel is not publicly available. The table reflects its known high selectivity for CDK12/13 and weak activity against CDK7 as reported in the literature.[2][4]

## Signaling Pathway and Experimental Workflow

To provide a clearer context for the function of **dCeMM2** and the methods used to characterize it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing kinase selectivity.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. pubs.acs.org [pubs.acs.org]







- 2. Rational discovery of molecular glue degraders via scalable chemical profiling PMC [pmc.ncbi.nlm.nih.gov]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. darkkinome.org [darkkinome.org]
- 5. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing)
   DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation | eLife [elifesciences.org]
- 8. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 9. CR8, a potent and selective, roscovitine-derived inhibitor of cyclin-dependent kinases PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling the Kinase Selectivity of dCeMM2: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620477#confirming-dcemm2-s-selectivity-profile-across-kinase-families]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com